ethyl 2-cyano-3-(3-iodophenyl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3-iodophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-7H,2H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFHKWMWGGSZPB-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=CC=C1)I)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of substituent effects on molecular weight, conformation, and reactivity is summarized below:
*Calculated based on analogous compounds.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) and iodine substituents increase electrophilicity, enhancing reactivity in conjugate additions .
- Conformational Effects : Methyl and methoxy substituents favor syn-periplanar conformations, critical for crystal packing and intermolecular interactions .
- Heterocyclic Analogues : Thiophene-based derivatives exhibit unique supramolecular architectures due to sulfur’s polarizability .
Inferences for Iodophenyl Analogue :
Crystallographic and Supramolecular Features
- Syn-Periplanar Conformation: Observed in ethyl 2-cyano-3-(4-methylphenyl)acrylate, stabilizing planar molecular geometry .
- Discrete Disorder : Thiophene derivatives exhibit conformational disorder in crystal lattices, influenced by steric effects .
- Hydrogen Bonding: Hydroxyl or cyano groups facilitate intermolecular interactions, affecting melting points and solubility .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-cyano-3-(3-iodophenyl)acrylate, and how can reaction conditions be optimized?
The compound is likely synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 3-iodobenzaldehyde. Key parameters include:
- Catalyst selection : Piperidine or pyridine are commonly used bases ().
- Solvent and temperature : Ethanol under reflux is typical, but solvent-free or microwave-assisted methods may improve yields ().
- Purification : Recrystallization (e.g., from ethanol) or column chromatography ensures purity (). Optimization studies should compare reaction times, yields, and purity under varying conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : H and C NMR confirm the acrylate backbone and iodine substitution (e.g., aromatic proton shifts near δ 7.5–8.5 ppm) ().
- IR spectroscopy : Peaks at ~2220 cm (C≡N) and ~1720 cm (ester C=O) validate functional groups ().
- Mass spectrometry : HRMS confirms molecular weight (e.g., expected [M+H] for CHINO: 342.97) ().
Advanced Research Questions
Q. How does the 3-iodophenyl substituent influence crystallographic properties compared to halogenated analogs?
The iodine atom’s heavy-atom effect enhances X-ray diffraction phasing, enabling precise structural determination via programs like SHELXL ( ). Key comparisons:
- Bond angles/distances : Iodine’s larger size may increase steric hindrance, altering the acrylate group’s planarity vs. chloro analogs ( ).
- Packing motifs : Compare π-π stacking or halogen bonding in crystal lattices with dichlorophenyl or furan derivatives ( ).
Q. What strategies address contradictions in biological activity data across structurally similar acrylates?
- Dose-response studies : Test cytotoxicity (e.g., MTT assays) and anti-inflammatory activity (e.g., COX inhibition) at multiple concentrations ( ).
- Structure-activity relationship (SAR) analysis : Compare iodine’s electron-withdrawing effects vs. chloro/methoxy groups on enzyme binding ( ).
- Computational modeling : Use molecular docking to predict interactions with target proteins (e.g., kinases) and validate experimentally ().
Q. How can computational methods predict the compound’s reactivity and metabolic stability?
- Density functional theory (DFT) : Calculate frontier molecular orbitals to assess electrophilicity (critical for nucleophilic addition reactions) ( ).
- ADMET profiling : Use tools like Admetsar® to predict toxicity, solubility, and metabolic pathways ( ).
Methodological Guidance
Q. What purification techniques ensure high purity for biological assays?
- Flash chromatography : Use silica gel with hexane/ethyl acetate gradients ().
- HPLC : Reverse-phase columns (e.g., C18) with acetonitrile/water mobile phases resolve impurities ( ).
Q. How to analyze stereochemical outcomes in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
